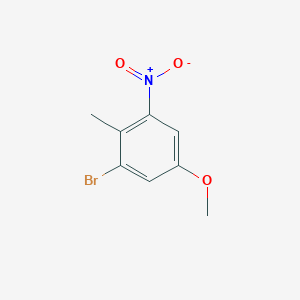

1-Bromo-5-methoxy-2-methyl-3-nitrobenzene

Description

1-Bromo-5-methoxy-2-methyl-3-nitrobenzene (CAS: 62827-41-2) is a brominated aromatic compound with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol. It features a bromine atom at position 1, a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-bromo-5-methoxy-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHCFQWEXWUPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646168 | |

| Record name | 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62827-41-2 | |

| Record name | 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Bromination: The addition of a bromine atom to the benzene ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Methylation: The addition of a methyl group using methyl iodide and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and bromination processes, followed by purification steps such as recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation.

Nucleophilic Substitution: Reactions where the bromine atom is replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Bromination: Bromine or N-bromosuccinimide (NBS).

Reduction: Hydrogen gas and a palladium catalyst.

Major Products:

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Benzene Derivatives: Formed by electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-5-methoxy-2-methyl-3-nitrobenzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: As a building block for the development of potential drug candidates.

Material Science: In the synthesis of novel materials with specific electronic or optical properties.

Chemical Biology: As a probe to study biological processes involving aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene involves its reactivity towards electrophiles and nucleophiles due to the presence of electron-donating and electron-withdrawing groups on the benzene ring. The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack, while the methoxy and methyl groups are electron-donating, stabilizing the intermediate formed during electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of bromo-nitro aromatic compounds are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

1-Bromo-3-methoxy-5-nitrobenzene

- Molecular Formula: C₇H₆BrNO₃

- Key Features : Bromine (position 1), methoxy (position 3), nitro (position 5).

- Comparison: A positional isomer of the target compound. The methoxy group at position 3 (vs. 5) alters electronic effects, reducing steric hindrance near the nitro group. This compound is used in synthesizing heterocycles like quinazolinones .

1-Bromo-3-methyl-5-nitrobenzene

- Molecular Formula: C₇H₆BrNO₂

- Key Features : Bromine (position 1), methyl (position 3), nitro (position 5).

- Comparison: Replaces methoxy with a methyl group. Purity: 97% .

1-Bromo-3-chloro-5-nitrobenzene

- Molecular Formula: C₆H₃BrClNO₂

- Key Features : Bromine (position 1), chlorine (position 3), nitro (position 5).

- Comparison : Chlorine’s strong electron-withdrawing effect deactivates the ring, making further substitutions challenging. Molecular weight: 236.45 g/mol .

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

Structural and Reactivity Differences

Biological Activity

1-Bromo-5-methoxy-2-methyl-3-nitrobenzene (CAS No. 62827-41-2) is a brominated aromatic compound that has garnered interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₈H₈BrNO₃

- Molecular Weight : 246.058 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 307.1 ± 37.0 °C

- Flash Point : 139.5 ± 26.5 °C

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitrobenzene compounds can effectively inhibit bacterial growth, including strains such as Escherichia coli and Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| Compound A | 50 µg/mL | E. coli |

| Compound B | 40 µg/mL | S. aureus |

These findings suggest that the nitro group may play a crucial role in enhancing the antimicrobial efficacy of these compounds .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves the activation of caspases and the modulation of cell cycle regulators.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.41 | Apoptosis induction via caspase activation |

| HCT-116 | 9.71 | Cell cycle arrest at G1 phase |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

The biological activity of this compound is attributed to its functional groups:

- Bromine Atom : Facilitates nucleophilic substitution reactions.

- Methoxy Group : Enhances lipophilicity, aiding membrane permeability.

- Nitro Group : Can undergo reduction to form reactive intermediates that interact with cellular macromolecules.

These interactions can lead to alterations in enzyme activity and signal transduction pathways, contributing to its biological effects .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Antibacterial Activity : A compound structurally similar to this compound demonstrated significant antibacterial effects against multi-drug resistant strains, suggesting its potential for therapeutic applications.

- Anticancer Research : In vitro studies showed that treatment with this compound resulted in a marked decrease in tumor cell viability, supporting further exploration into its use as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.